Introduction: The Significance of the Piperidine Scaffold and the Role of 2-tert-butylpiperidine Hydrochloride
Introduction: The Significance of the Piperidine Scaffold and the Role of 2-tert-butylpiperidine Hydrochloride
An In-depth Technical Guide to the Physical Properties of 2-tert-butylpiperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The piperidine ring is a cornerstone in modern medicinal chemistry, representing one of the most prevalent heterocyclic scaffolds in approved pharmaceuticals.[1][2][3] Its six-membered, nitrogen-containing structure is a privileged framework found in numerous biologically active compounds, from alkaloids to synthetic drugs targeting a vast array of conditions, including neurological disorders, cancer, and infectious diseases.[2][3] The versatility of the piperidine core allows for extensive chemical modification, enabling the fine-tuning of physicochemical properties and pharmacological activity.
2-tert-butylpiperidine hydrochloride is a specific derivative that serves as a valuable building block in organic synthesis and drug discovery. The sterically bulky tert-butyl group at the 2-position introduces significant conformational rigidity and influences the molecule's lipophilicity and metabolic stability. As a hydrochloride salt, the compound exhibits improved solubility in aqueous media and enhanced stability, making it a convenient and reliable intermediate for complex synthetic pathways. This guide provides a comprehensive overview of its core physical properties, outlines detailed protocols for their experimental determination, and offers expert insights into handling and application.
Core Physicochemical Properties
The fundamental properties of 2-tert-butylpiperidine hydrochloride are essential for its effective use in a laboratory setting. These characteristics dictate everything from appropriate solvent selection for reactions to storage and handling procedures.
| Property | Data | Source(s) |
| CAS Number | 72939-25-4 | [4] |
| Molecular Formula | C₉H₂₀ClN | [4] |
| Molecular Weight | 177.71 g/mol | [4] |
| Appearance | White to yellow solid (typical for similar compounds) | [5] |
| Melting Point | Data not publicly available | |
| Boiling Point | Data not publicly available | |
| Solubility | Soluble in water (as a hydrochloride salt) | [5] |
Spectroscopic Profile: Theoretical and Practical Insights
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments.
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tert-Butyl Protons: A sharp singlet, integrating to 9H, would appear in the upfield region (approx. 0.9-1.2 ppm). This is the characteristic signal for the three equivalent methyl groups of the tert-butyl substituent.[6]
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Piperidine Ring Protons: A series of complex multiplets would be observed for the protons on the piperidine ring (CH and CH₂ groups), likely between 1.5 and 3.5 ppm. The proton at the C2 position, adjacent to the tert-butyl group, would be a distinct multiplet. The protons on the nitrogen-adjacent carbons (C2 and C6) would be shifted further downfield.
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N-H Proton: A broad singlet corresponding to the amine proton (as the hydrochloride salt) would be present, with a chemical shift that can vary depending on the solvent and concentration.
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-
¹³C NMR: The carbon NMR spectrum would reveal nine distinct carbon signals.
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tert-Butyl Carbons: Two signals are expected: one for the quaternary carbon (C(CH₃)₃) and one for the three equivalent methyl carbons (-CH₃).[7]
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Piperidine Ring Carbons: Five signals corresponding to the five carbons of the piperidine ring. The C2 carbon, bearing the tert-butyl group, would be significantly shifted.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
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N-H Stretch: A broad and strong absorption band is expected in the region of 2700-3300 cm⁻¹ due to the stretching of the N-H bond in the ammonium salt.
-
C-H Stretch: Sharp peaks just below 3000 cm⁻¹ will correspond to the C-H stretching vibrations of the alkyl groups (piperidine ring and tert-butyl group).[8]
-
C-H Bend: Bending vibrations for the CH₂ and CH₃ groups will appear in the 1350-1470 cm⁻¹ region.[8]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.[9]
-
Molecular Ion: In techniques like Electrospray Ionization (ESI), the primary ion observed would correspond to the free base (M-Cl)⁺, with a mass-to-charge ratio (m/z) corresponding to the cationic form [C₉H₂₀N]⁺.
-
Fragmentation: Common fragmentation pathways would involve the loss of the tert-butyl group or cleavage of the piperidine ring, providing structural confirmation.[10]
Experimental Protocols for Physical Property Determination
For researchers requiring precise data, the following protocols provide a self-validating framework for characterizing 2-tert-butylpiperidine hydrochloride.
Workflow for Comprehensive Physical Characterization
The following diagram illustrates the logical flow for a full characterization of a new batch of the compound.
Caption: Workflow for Physical and Structural Characterization.
Melting Point Determination
Causality: The melting point is a crucial indicator of purity. A sharp melting range suggests a pure compound, while a broad or depressed range indicates the presence of impurities.
Methodology:
-
Sample Preparation: Ensure the 2-tert-butylpiperidine hydrochloride sample is completely dry, as moisture can depress the melting point.[11] Grind a small amount into a fine powder.
-
Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.
-
Heating Protocol:
-
Begin with a rapid heating rate (10-15 °C/min) to approximate the melting point.
-
Perform a second, slower measurement with a fresh sample. Heat rapidly to within 20 °C of the approximate melting point, then reduce the heating rate to 1-2 °C/min.
-
-
Observation & Recording: Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting "point" is reported as this range.
Solubility Assessment
Causality: Understanding solubility is paramount for designing reaction conditions, purification procedures, and formulation development. The hydrochloride salt form is expected to enhance aqueous solubility compared to the free base.
Methodology:
-
Solvent Selection: Prepare a panel of common laboratory solvents (e.g., Water, Methanol, Ethanol, Dichloromethane, Tetrahydrofuran, Hexanes).
-
Sample Preparation: Weigh approximately 10 mg of 2-tert-butylpiperidine hydrochloride into separate, labeled vials for each solvent.
-
Titration & Observation:
-
Add the first solvent dropwise (e.g., 0.1 mL increments) to the corresponding vial.
-
After each addition, vortex or agitate the vial for 30-60 seconds.
-
Visually inspect for dissolution.
-
-
Classification:
-
Soluble: If the compound dissolves completely within 1 mL of solvent (concentration >10 mg/mL).
-
Slightly Soluble: If partial dissolution occurs or requires more solvent.
-
Insoluble: If no significant dissolution is observed after adding 2-3 mL of solvent.
-
-
Documentation: Record the results in a structured table for easy reference.
Safety, Handling, and Storage
Trustworthiness: Adherence to proper safety protocols is non-negotiable. The information below is synthesized from safety data sheets for closely related piperidine hydrochloride compounds and represents best practices.[11]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses or goggles, and a lab coat.[11][12]
-
Handling:
-
Storage:
-
In case of Exposure:
References
- Apollo Scientific Ltd. (n.d.). SAFETY DATA SHEET: (R)-TERT-BUTYL PIPERIDIN-3-YLCARBAMATE HYDROCHLORIDE.
- ChemBK. (2024, April 10). tert-Butyl piperidine-4-carboxylate hydrochloride.
- Biosynth. (n.d.). 2-tert-Butylpiperidine hydrochloride [72939-25-4]. Bio-Connect.
- Sigma-Aldrich. (n.d.). tert-Butyl piperidine-4-carboxylate hydrochloride | 892493-65-1.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29). Exploring Heterocyclic Chemistry: The Importance of tert-Butyl Piperidine-4-carboxylate Hydrochloride.
- MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- Chem-Impex. (n.d.). 2-Formyl-piperidine-1-carboxylic acid tert-butyl ester.
- ResearchGate. (n.d.). Piperidine-based drug discovery.
- Ribeiro, A. S., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry.
- ResearchGate. (n.d.). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors | Request PDF.
- MDPI. (2023, February 9). Pharmacological Applications of Piperidine Derivatives. Encyclopedia MDPI.
- Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups.
- TCI Chemicals. (n.d.). 1H-NMR: 1-(tert-Butoxycarbonyl)-4-[(p-toluenesulfonyloxy)methyl]piperidine.
- Doc Brown's Chemistry. (n.d.). 1H NMR spectrum of 2-chloro-2-methylpropane (CH₃)₃CCl.
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